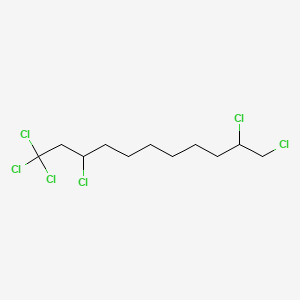

1,1,1,3,10,11-Hexachloroundecane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1,1,3,10,11-hexachloroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Cl6/c12-8-10(14)6-4-2-1-3-5-9(13)7-11(15,16)17/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUCVTBWQJKWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CCl)Cl)CCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697784 | |

| Record name | 1,1,1,3,10,11-Hexachloroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601523-28-8 | |

| Record name | 1,1,1,3,10,11-Hexachloroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 1,1,1,3,10,11-Hexachloroundecane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 1,1,1,3,10,11-hexachloroundecane is not well-documented in publicly available scientific literature. The following guide presents a plausible, multi-step synthetic pathway based on established principles of organic chemistry and general methods for the synthesis of polychlorinated alkanes. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.

Introduction

This compound is a polychlorinated alkane (PCA) characterized by a specific arrangement of chlorine atoms on an eleven-carbon chain. This technical guide outlines a proposed synthetic route to obtain this molecule with a high degree of regioselectivity, a significant challenge in the synthesis of specifically substituted long-chain alkanes. Industrial production of PCAs typically involves free-radical chlorination of n-alkanes, which results in complex mixtures of isomers and varying degrees of chlorination[1][2]. To achieve the target molecule's unique substitution pattern, a more controlled, multi-step approach is necessary.

The proposed pathway commences with a commercially available starting material, 10-undecenoic acid, and proceeds through the selective chlorination of the terminal double bond, followed by a series of transformations at the carboxylic acid terminus to introduce the 1,1,1,3-tetrachloro functionality.

Proposed Synthetic Pathway

The proposed synthesis is a four-step process:

-

Vicinal Dichlorination: Conversion of 10-undecenoic acid to 10,11-dichloroundecanoic acid.

-

Halogen Exchange (Hunsdiecker-type reaction): Conversion of the carboxylic acid to an 11-bromo-1,2-dichlorodecane.

-

Friedel-Crafts Alkylation: Reaction of the bromoalkane with trichloroethylene (B50587) to form 1,1,3,10,11-pentachloro-1-undene.

-

Hydrochlorination: Addition of hydrogen chloride across the double bond to yield the final product, this compound.

A schematic of this proposed pathway is presented below.

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for each step of the proposed synthesis.

Step 1: Synthesis of 10,11-Dichloroundecanoic Acid

This step involves the vicinal dichlorination of the terminal alkene of 10-undecenoic acid. The addition of chlorine to an alkene is a well-established reaction[3].

Methodology:

-

Dissolve 10-undecenoic acid (1 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl4) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Protect the reaction from light to prevent free-radical side reactions.

-

Bubble chlorine gas (Cl2) slowly through the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purge the solution with nitrogen gas to remove excess chlorine.

-

Remove the solvent under reduced pressure to yield crude 10,11-dichloroundecanoic acid.

-

Purify the product by recrystallization or column chromatography.

| Parameter | Value/Condition |

| Starting Material | 10-Undecenoic Acid |

| Reagent | Chlorine (Cl2) gas |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours (monitor by TLC) |

| Work-up | Nitrogen purge, solvent evaporation |

Step 2: Synthesis of 11-Bromo-1,2-dichlorodecane

This step utilizes a modified Hunsdiecker reaction to convert the carboxylic acid to a bromoalkane with one less carbon.

Methodology:

-

Suspend 10,11-dichloroundecanoic acid (1 equivalent) in water and add silver oxide (Ag2O, 0.5 equivalents).

-

Stir the mixture at room temperature until the silver salt of the carboxylic acid is formed.

-

Filter, wash with water and acetone, and dry the silver salt in a vacuum oven.

-

Suspend the dry silver salt in anhydrous carbon tetrachloride.

-

Slowly add a solution of bromine (1 equivalent) in carbon tetrachloride to the suspension with stirring.

-

Gently reflux the mixture until the evolution of CO2 ceases and the color of bromine disappears.

-

Cool the reaction mixture and filter off the silver bromide.

-

Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 11-bromo-1,2-dichlorodecane by vacuum distillation.

| Parameter | Value/Condition |

| Starting Material | 10,11-Dichloroundecanoic Acid |

| Reagents | Silver Oxide (Ag2O), Bromine (Br2) |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Work-up | Filtration, aqueous wash, drying |

Step 3: Synthesis of 1,1,3,10,11-Pentachloro-1-undene

This step involves a Friedel-Crafts alkylation of trichloroethylene with the previously synthesized bromoalkane.

Methodology:

-

In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, place anhydrous aluminum chloride (AlCl3, 1.1 equivalents) and trichloroethylene (used as both reactant and solvent).

-

Cool the mixture in an ice bath.

-

Slowly add 11-bromo-1,2-dichlorodecane (1 equivalent) from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) to ensure completion.

-

Monitor the reaction by gas chromatography (GC).

-

Pour the reaction mixture onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess trichloroethylene by distillation.

-

Purify the product by vacuum distillation.

| Parameter | Value/Condition |

| Starting Material | 11-Bromo-1,2-dichlorodecane |

| Reagents | Trichloroethylene, Aluminum Chloride (AlCl3) |

| Temperature | 0 °C to 50 °C |

| Reaction Time | 4-6 hours |

| Work-up | Quenching with ice/HCl, aqueous wash |

Step 4: Synthesis of this compound

The final step is the hydrochlorination of the double bond in 1,1,3,10,11-pentachloro-1-undene to yield the target molecule.

Methodology:

-

Dissolve the 1,1,3,10,11-pentachloro-1-undene (1 equivalent) in a suitable inert solvent like dichloromethane (B109758) or use no solvent if the substrate is a liquid at the reaction temperature.

-

Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl3).

-

Bubble dry hydrogen chloride (HCl) gas through the mixture at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed until the starting material is consumed (monitor by GC).

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or preparative chromatography.

| Parameter | Value/Condition | | :--- | Value/Condition | | Starting Material | 1,1,3,10,11-Pentachloro-1-undene | | Reagents | Hydrogen Chloride (gas), Aluminum Chloride (AlCl3) | | Temperature | 0 °C | | Reaction Time | 2-4 hours | | Work-up | Quenching with water, aqueous wash |

Logical Workflow for Synthesis

The overall workflow for the proposed synthesis is depicted in the following diagram.

Caption: Workflow diagram for the proposed synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit hypothetical, pathway for the synthesis of this compound. The proposed route employs a series of well-understood organic reactions to achieve the specific chlorination pattern that is unlikely to be accessible through non-selective free-radical chlorination. Each step would require careful experimental optimization to maximize yields and minimize side products. This guide serves as a foundational blueprint for researchers and scientists interested in the targeted synthesis of complex polychlorinated alkanes.

References

An In-depth Technical Guide to the Physical Characteristics of 1,1,1,3,10,11-Hexachloroundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,10,11-Hexachloroundecane, with the CAS number 601523-28-8, is a polychlorinated alkane (PCA). PCAs are complex mixtures of chlorinated n-alkanes that have been used as high-temperature lubricants, plasticizers, and flame retardants.[1] This guide provides a comprehensive overview of the known physical and chemical properties of the specific congener this compound. It is important to note that much of the available data for this specific compound is based on computational predictions rather than experimental determination.

Context for Drug Development Professionals

A thorough review of scientific literature reveals no current research linking this compound or other polychlorinated alkanes to pharmaceutical applications or specific biological signaling pathways. The primary focus of research on PCAs relates to their environmental fate, persistence, and toxicology.[1][2] Short-chain chlorinated paraffins (SCCPs), a class to which this compound belongs, are recognized as persistent organic pollutants.[3][4] Therefore, the relevance of this compound to drug development is currently not established.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various environmental and laboratory settings.

| Property | Value | Source |

| Molecular Formula | C11H18Cl6 | [5][] |

| Molecular Weight | 362.98 g/mol | [5][] |

| CAS Number | 601523-28-8 | [5] |

| Predicted Boiling Point | 384.5 ± 10.0 °C | [5][7] |

| Predicted Density | 1.299 ± 0.06 g/cm³ | [5][7] |

| Predicted XLogP3 | 6.9 | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 9 | [5] |

| Exact Mass | 361.951017 | [5] |

Experimental Protocols

Specific experimental protocols for the synthesis or physical property determination of this compound are not detailed in the available literature. However, general methodologies for the synthesis and characterization of polychlorinated alkanes are well-established.

Synthesis of Polychlorinated Alkanes

The industrial production of chlorinated paraffins involves the chlorination of n-alkane mixtures.[3] For laboratory-scale synthesis of specific congeners, a common method is the refluxing of a pure n-alkane with sulfuryl chloride (SO2Cl2) in the presence of UV light, which initiates a free-radical reaction.[8] The resulting products can then be purified using techniques such as adsorption chromatography on Florisil.[8]

Determination of Physical Properties

-

Boiling Point: For high molecular weight compounds like this compound, the boiling point can be determined using methods such as distillation or a Thiele tube apparatus.[9] The capillary method is also a suitable technique that requires only a small amount of the substance.[10]

-

Density: The density of a liquid can be determined using several methods. The gravimetric buoyancy technique, which is based on Archimedes' principle, is a widely used and accurate method.[11] This involves weighing a reference body of a known volume in air and then in the liquid of unknown density.[11] Alternatively, the density can be calculated by accurately measuring the mass and volume of a sample.[12][13]

-

Octanol-Water Partition Coefficient (LogP): This value is a measure of a chemical's lipophilicity and is crucial for assessing its environmental fate and bioaccumulation potential. The shake-flask method is a traditional approach, though it can be prone to emulsion formation for highly hydrophobic substances.[14] More advanced techniques include the slow-stirring method, which minimizes emulsion formation, and the generator column method.[14][15]

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical substance like this compound, from initial identification to the assessment of its biological relevance.

Caption: Logical workflow for the characterization of a chemical compound.

References

- 1. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 7. 601523-28-8 | CAS DataBase [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. homesciencetools.com [homesciencetools.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. p2infohouse.org [p2infohouse.org]

An In-depth Technical Guide to 1,1,1,3,10,11-Hexachloroundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,10,11-Hexachloroundecane is a polychlorinated alkane (PCA) with a long carbon chain.[1][2] This document provides a summary of the available technical data on its molecular structure and computed properties. Due to a lack of publicly available experimental research, this guide will focus on the foundational chemical information derived from computational models. At present, there are no detailed experimental protocols, spectroscopic analyses, or studies on the biological activity and potential signaling pathways of this specific compound in the scientific literature.

Molecular Structure and Identification

This compound is characterized by an eleven-carbon undecane (B72203) backbone with six chlorine atoms substituted at the 1, 3, 10, and 11 positions. The terminal carbons at one end of the chain are trichlorinated.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₈Cl₆[2][] |

| CAS Number | 601523-28-8[2] |

| Canonical SMILES | C(CCCC(CCl)Cl)CCC(CC(Cl)(Cl)Cl)Cl[] |

| InChI Key | BGUCVTBWQJKWCX-UHFFFAOYSA-N[] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. It is important to note that these are theoretical values and have not been experimentally verified.

| Property | Value |

| Molecular Weight | 362.98 g/mol [2][] |

| XLogP3-AA (LogP) | 8.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 8 |

| Exact Mass | 361.951017 Da |

| Monoisotopic Mass | 359.953967 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 17 |

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the chlorination of alkanes exist, no detailed procedure tailored to this molecule has been published. Furthermore, no experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) are available in the public domain.

Biological Activity and Toxicological Information

There is currently no published research on the biological activity, mechanism of action, or toxicological profile of this compound. As a polychlorinated alkane, it belongs to a class of compounds that can exhibit persistence in the environment and potential for bioaccumulation. However, without specific studies, any assessment of its biological impact would be speculative.

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the absence of experimental data.

References

Solubility of 1,1,1,3,10,11-Hexachloroundecane in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 1,1,1,3,10,11-Hexachloroundecane in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It covers theoretical considerations for predicting solubility, detailed experimental protocols for accurate measurement, and templates for the systematic presentation of data. The methodologies described are based on established techniques for other long-chain chlorinated alkanes.

Introduction

This compound is a polychlorinated alkane (PCA) characterized by a long carbon chain. Understanding its solubility in various organic solvents is crucial for a range of applications, including its synthesis, purification, formulation in drug delivery systems, and assessment of its environmental fate. The presence of both a long, nonpolar alkyl chain and multiple polar carbon-chlorine bonds gives the molecule a complex solubility profile. This guide provides the foundational knowledge and experimental procedures necessary for researchers to determine the solubility of this compound in relevant organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative prediction of solubility. Given its structure, this compound is expected to be more soluble in nonpolar and weakly polar organic solvents that can accommodate its long alkyl chain. Solvents with similar intermolecular forces are more likely to be effective.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) . This method deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is likely to dissolve a solute if their Hansen parameters are similar. The HSP for this compound can be estimated using group contribution methods. These predicted parameters can then be compared to the known HSPs of various organic solvents to guide solvent selection for experimental studies.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the expected solubility range and the properties of the solvent.

Shake-Flask Method (for moderately soluble compounds)

This is a traditional and straightforward method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant-temperature bath for a sufficient time to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant saturated solution. Be cautious not to disturb the solid phase. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Generator Column Method (for sparingly soluble compounds)

This method is suitable for determining the solubility of sparingly soluble compounds and avoids the formation of micro-emulsions.

Methodology:

-

Column Preparation: A solid support (e.g., glass beads or diatomaceous earth) is coated with an excess of this compound. If the compound is solid, it can be dissolved in a volatile solvent, coated onto the support, and the solvent carefully evaporated. The coated support is then packed into a column.

-

Equilibration: The chosen organic solvent is pumped through the generator column at a slow, constant flow rate. The long contact time with the coated support ensures that the solvent becomes saturated with the solute. The entire system is maintained at a constant temperature.

-

Sample Collection: The saturated eluate is collected for a known period.

-

Extraction and Concentration: The collected saturated solvent is then passed through an extractor column containing a solid phase that adsorbs the solute. The solute is subsequently eluted from the extractor column with a small volume of a strong solvent.

-

Quantification: The concentrated eluate is analyzed by a suitable analytical technique (e.g., GC-MS) to determine the amount of this compound.

-

Calculation: The solubility is calculated from the amount of solute collected, the volume of solvent passed through the generator column, and any dilution or concentration factors.

Slow-Stir Method (for hydrophobic and liquid compounds)

This technique is particularly useful for avoiding the formation of emulsions with liquid solutes and can be adapted for solid solutes in organic solvents.

Methodology:

-

System Setup: A jacketed vessel is used to maintain a constant temperature. A known volume of the organic solvent is added to the vessel. An excess of this compound is added.

-

Equilibration: The mixture is stirred slowly with a magnetic stirrer. The stirring speed is kept low to ensure a well-defined interface between the solvent and the excess solute, preventing the formation of a vortex and mechanical dispersion.

-

Sampling: After a prolonged equilibration period (which can take several days), stirring is stopped, and the phases are allowed to separate. A sample of the saturated solvent is carefully withdrawn from a sampling port positioned away from the excess solute.

-

Quantification: The concentration of this compound in the sample is determined using an appropriate analytical method.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantification of this compound due to its volatility and the specificity of mass spectrometric detection.

GC-MS Parameters (Example):

-

Injector: Split/splitless, operated in splitless mode.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program suitable for eluting the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

A calibration curve should be prepared using standards of known concentrations of this compound in the same solvent as the samples.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Solvent Polarity (Dielectric Constant) | Method Used | Solubility (g/L) | Solubility (mol/L) |

| e.g., Hexane | 1.89 | Shake-Flask | Data to be determined | Data to be determined |

| e.g., Toluene | 2.38 | Shake-Flask | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 9.08 | Shake-Flask | Data to be determined | Data to be determined |

| e.g., Acetone | 20.7 | Shake-Flask | Data to be determined | Data to be determined |

| e.g., Methanol | 32.7 | Shake-Flask | Data to be determined | Data to be determined |

Visualizations

The following diagrams illustrate the experimental workflows for the described solubility determination methods.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for the Generator Column Solubility Determination Method.

In-Depth Technical Guide: 1,1,1,3,10,11-Hexachloroundecane (CAS 601523-28-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound 1,1,1,3,10,11-Hexachloroundecane (CAS 601523-28-8), a member of the polychlorinated n-alkanes (PCAs) family. Due to a lack of specific research on this particular molecule within drug development contexts, this guide synthesizes available data on its physicochemical properties and draws upon established knowledge of related polychlorinated compounds to infer potential biological interactions and toxicological pathways. The primary focus is on the potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a common target for halogenated hydrocarbons. This guide also presents standardized experimental protocols that can be adapted to investigate the biological and toxicological profile of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its environmental fate, bioavailability, and potential for biological interaction.

| Property | Value | Source(s) |

| CAS Number | 601523-28-8 | Generic Chemical Databases |

| Chemical Name | This compound | Generic Chemical Databases |

| Molecular Formula | C₁₁H₁₈Cl₆ | [1][2] |

| Molecular Weight | 362.98 g/mol | [1][2] |

| Predicted Boiling Point | 384.5 ± 10.0 °C | [3][4] |

| Predicted Density | 1.299 ± 0.06 g/cm³ | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Physical Form | Expected to be a liquid or waxy solid | Inferred from related compounds |

| Synonyms | Polychlorinated alkane (PCA) | [1] |

Known and Potential Uses

This compound belongs to the class of polychlorinated alkanes (PCAs), also known as chlorinated paraffins. The primary industrial applications for this class of compounds are:

-

Flame Retardants: Used in plastics, textiles, and coatings to reduce flammability.

-

Plasticizers: Added to polymers to increase their flexibility and durability.

-

Additives in Metalworking Fluids: Utilized for their lubricating and cooling properties under extreme pressure.

It is important to note that there is currently no publicly available information suggesting the use of this compound in any drug development or therapeutic application. Its relevance to this field is primarily from a toxicological and environmental health perspective, particularly concerning its potential as a persistent organic pollutant (POP).

Potential Biological Interactions and Signaling Pathways

While direct studies on this compound are not available, technical mixtures of chlorinated paraffins have been shown to exhibit agonist properties towards the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.

Activation of the AhR signaling pathway by a ligand typically follows these steps:

-

Ligand Binding: The ligand enters the cytoplasm and binds to the AhR, which is part of a cytosolic protein complex.

-

Nuclear Translocation: Upon binding, the AhR dissociates from its chaperone proteins and translocates into the nucleus.

-

Dimerization: In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of foreign compounds.

Chronic or inappropriate activation of the AhR pathway is associated with a range of toxicological effects, including immunotoxicity, carcinogenicity, and endocrine disruption.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to assess the biological activity of this compound, with a focus on its potential to activate the AhR pathway.

Protocol: In Vitro AhR Activation Assay (Reporter Gene Assay)

This protocol outlines a common method to determine if a compound can activate the AhR signaling pathway using a cell line containing a reporter gene linked to an AhR-responsive promoter.

Objective: To quantify the dose-dependent activation of the Aryl Hydrocarbon Receptor.

Materials:

-

H4IIE-luc cells (or other suitable AhR-responsive reporter cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (test compound)

-

TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) as a positive control

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture: Culture H4IIE-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and the TCDD positive control in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.

-

Dosing: Remove the culture medium from the cells and replace it with medium containing the various concentrations of the test compound, positive control, or vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Lysis and Luciferase Assay: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a concurrent viability assay) and express the results as fold induction over the vehicle control. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Protocol: Cytochrome P450 (CYP1A1) Induction Assay

This protocol measures the induction of CYP1A1 enzyme activity, a downstream target of AhR activation.

Objective: To determine if the test compound induces the metabolic activity of the CYP1A1 enzyme in a dose-dependent manner.

Materials:

-

Human hepatocytes or a suitable liver cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound (test compound)

-

Omeprazole or TCDD (positive control for CYP1A1 induction)

-

DMSO (vehicle control)

-

CYP1A1 substrate (e.g., 7-Ethoxyresorufin)

-

NADPH regenerating system

-

Fluorescence plate reader

Methodology:

-

Cell Culture and Seeding: Culture and seed the hepatocytes or liver cell line in collagen-coated plates and allow them to form a confluent monolayer.

-

Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, or a vehicle control for 48-72 hours to allow for enzyme induction.

-

Cell Lysis/Permeabilization: After the induction period, wash the cells and either prepare a microsomal fraction or permeabilize the cells to allow substrate access.

-

Enzyme Reaction: Initiate the enzyme reaction by adding the CYP1A1 substrate (e.g., 7-Ethoxyresorufin) and an NADPH regenerating system. Incubate at 37°C. The CYP1A1 enzyme will convert the substrate to a fluorescent product (resorufin).

-

Fluorescence Measurement: Stop the reaction at a specified time point and measure the fluorescence of the product using a fluorescence plate reader.

-

Data Analysis: Quantify the rate of product formation and normalize it to the protein concentration in each well. Express the results as fold induction over the vehicle control and determine the EC₅₀.

Conclusion and Future Directions

This compound is a polychlorinated alkane with well-defined physicochemical properties but a significant lack of data regarding its biological activity and toxicological profile. Based on the behavior of related compounds, a primary area of concern and a logical starting point for research is its potential to act as a ligand for the Aryl Hydrocarbon Receptor.

For researchers in drug development, this compound is not a therapeutic candidate but represents a class of environmental contaminants that could have significant interactions with metabolic pathways relevant to drug safety and efficacy. Future research should focus on performing the in vitro assays described in this guide to definitively characterize the interaction of this compound with the AhR signaling pathway. Further studies could then explore its metabolism, potential for bioaccumulation, and broader toxicological effects. Such data are essential for a comprehensive risk assessment for human health.

References

- 1. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]

- 2. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Induction Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Environmental Fate of 1,1,1,3,10,11-Hexachloroundecane: An In-depth Technical Guide

This guide will, however, provide an overview of the known environmental behavior of structurally similar short-chain chlorinated paraffins to offer a potential framework for understanding the likely environmental fate of 1,1,1,3,10,11-Hexachloroundecane. It is crucial to emphasize that the following information is based on analogous compounds and may not accurately reflect the specific properties and environmental behavior of this compound.

General Environmental Fate of Short-Chain Chlorinated Paraffins (SCCPs)

Short-chain chlorinated paraffins are a complex mixture of polychlorinated n-alkanes, and their environmental fate is influenced by the degree of chlorination and the length of the carbon chain. Generally, SCCPs are characterized by their persistence in the environment, potential for bioaccumulation, and long-range transport.

Persistence and Degradation

SCCPs are generally resistant to biodegradation.[2] However, some studies have shown that microbial degradation can occur under certain conditions. For instance, microbial utilization of chlorinated paraffins with observed metabolic dechlorination has been reported in laboratory settings using sewage sludge or nutrient media.

Atmospheric degradation is a potential pathway for some chlorinated paraffins. For example, the atmospheric lifetime of 1,2,4,6,8,10,11-heptachloroundecane, a compound structurally similar to the one , initiated by hydroxyl (OH) radicals is estimated to be around 7.1 days.[3][4] The degradation process in the atmosphere can lead to the formation of chloro-aldehydes, chloro-ketones, and chloro-hydrins.[3][4]

Table 1: General Persistence of Short-Chain Chlorinated Paraffins

| Environmental Compartment | Persistence Level | Notes |

| Water | High | Generally resistant to hydrolysis and biodegradation. |

| Soil | High | Strong sorption to organic matter can limit mobility but increase persistence. |

| Sediment | High | Can act as a long-term sink for these compounds. |

| Atmosphere | Variable | Subject to degradation by hydroxyl radicals, with lifetimes varying based on structure. |

Bioaccumulation

The bioaccumulation potential of persistent organic chemicals is a significant concern. While specific data for this compound is unavailable, studies on other persistent organic chemicals indicate that compounds with high persistence have a high potential for bioaccumulation in food webs.[5] The partitioning properties of a chemical, such as its octanol-water partition coefficient (Kow) and octanol-air partition coefficient (Koa), play a role in bioaccumulation at each trophic level.[5] However, over the entire food web, the substance's persistence in the environment is a more critical determinant of human exposure.[5]

Transport

The environmental transport of SCCPs is influenced by their physical and chemical properties. Compounds with lower water solubility and higher vapor pressure can undergo long-range atmospheric transport. Once deposited, their mobility in soil and water is largely governed by their tendency to adsorb to organic matter. Chemicals with low water solubility and high sorption coefficients are less likely to leach into groundwater.

Hypothetical Environmental Fate Pathway

The following diagram illustrates a generalized and hypothetical pathway for the environmental fate of a persistent organic pollutant like a short-chain chlorinated paraffin (B1166041). This is not specific to this compound due to the lack of data.

Caption: Hypothetical environmental pathways of a persistent short-chain chlorinated paraffin.

Conclusion

The lack of specific data on the environmental fate of this compound underscores the need for further research on this and other specific SCCP congeners. While general principles of SCCP behavior provide some insight, the unique properties of each specific compound can lead to different environmental outcomes. Researchers, scientists, and drug development professionals should be aware of this data gap and exercise caution when assessing the potential environmental risks associated with this substance. Future research should focus on determining the key physical-chemical properties, degradation rates, and bioaccumulation factors for this compound to enable a comprehensive risk assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. The OH-initiated chemical transformation of 1,2,4,6,8,10,11-heptachloroundecane in the atmosphere - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioaccumulation potential of persistent organic chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 1,1,1,3,10,11-Hexachloroundecane: A Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature reveals a significant lack of specific toxicological data for 1,1,1,3,10,11-Hexachloroundecane. While this compound is identified as a long-chain polychlorinated alkane (PCA)[1][2], no dedicated studies detailing its toxicological profile, including quantitative data, experimental methodologies, or mechanisms of action, could be located. This absence of specific information prevents the creation of a detailed toxicological whitepaper as requested. The following report outlines the current data landscape and provides a general overview of the toxicological concerns associated with the broader class of long-chain chlorinated paraffins (LCCPs), to which this compound belongs.

Introduction to this compound

This compound is a chlorinated hydrocarbon with the molecular formula C₁₁H₁₈Cl₆. It falls under the category of polychlorinated alkanes, which are complex mixtures of chlorinated n-alkanes. The degree of chlorination and the carbon chain length of PCAs can vary significantly, leading to a wide range of physical, chemical, and toxicological properties. While general information on PCAs exists, specific data for individual congeners like this compound are scarce.

General Toxicological Profile of Long-Chain Chlorinated Paraffins (LCCPs)

In the absence of specific data for this compound, a general overview of the toxicology of LCCPs (C18-C30) is provided for context. It is crucial to note that this information is not directly transferable and should be interpreted with caution.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Generally, the absorption of LCCPs after oral exposure is low and decreases with increasing carbon chain length and degree of chlorination. They tend to distribute to and accumulate in adipose tissue and lipid-rich tissues like the liver and thyroid. Metabolism of LCCPs is generally slow and may involve hydroxylation and dehydrochlorination. Excretion is primarily through feces.

Toxicological Endpoints of Concern for LCCPs

Studies on LCCPs have indicated potential effects on the liver, thyroid, and kidneys. Some studies in rodents have suggested that certain LCCPs may have carcinogenic potential, although the evidence is often limited and the mechanism is not fully understood.

It must be reiterated that these are general toxicological concerns for the broader class of LCCPs and may not be representative of the specific profile of this compound.

Data Gaps and Future Research Directions

The current lack of toxicological data for this compound highlights a significant data gap. To adequately assess the potential risks associated with this compound, the following studies are necessary:

-

Acute, sub-chronic, and chronic toxicity studies via relevant routes of exposure (oral, dermal, inhalation) to determine dose-response relationships and identify target organs.

-

Genotoxicity and carcinogenicity bioassays to evaluate its mutagenic and carcinogenic potential.

-

Developmental and reproductive toxicity studies to assess its effects on reproductive health and offspring development.

-

Mechanistic studies to elucidate potential signaling pathways and modes of action.

Conclusion

A thorough investigation for toxicological data on this compound yielded no specific information that would allow for the creation of an in-depth technical guide. The core requirements for quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways cannot be met due to the absence of primary research on this specific compound. The scientific community, particularly researchers and professionals in drug development and chemical safety, should be aware of this data gap. Any handling or potential exposure to this compound should be approached with caution, adhering to the general safety principles for handling chlorinated hydrocarbons until specific toxicological data becomes available.

References

Potential Research Areas for 1,1,1,3,10,11-Hexachloroundecane: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines key potential research areas for the long-chain polychlorinated alkane (LCPA) 1,1,1,3,10,11-Hexachloroundecane. Due to the limited specific data on this compound, this guide draws upon the broader knowledge of long-chain chlorinated paraffins (LCCPs) to propose a strategic research framework.

Introduction and Physicochemical Properties

This compound is a member of the long-chain polychlorinated alkane (LCPA) family. LCPAs, also known as long-chain chlorinated paraffins (LCCPs), are complex mixtures of chlorinated n-alkanes.[1][2][3] These compounds have seen wide industrial application as plasticizers, flame retardants, and lubricants.[4][5] While significant research has been conducted on short-chain chlorinated paraffins (SCCPs), which are recognized as persistent organic pollutants (POPs), LCCPs remain a comparatively understudied group of chemicals.[2][3] The specific congener, this compound, presents a unique opportunity to investigate the biological and environmental fate of a defined LCPA structure, moving beyond the complexities of technical mixtures.

A summary of the available physicochemical data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈Cl₆ | MedChemExpress |

| Molecular Weight | 362.98 g/mol | MedChemExpress |

| CAS Number | 601523-28-8 | MedChemExpress |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Water Solubility | Expected to be low based on structure | Inferred |

| LogP (Octanol-Water) | Expected to be high based on structure | Inferred |

Table 1: Physicochemical Properties of this compound.

Proposed Research Areas

The lack of specific data for this compound necessitates a foundational research program. The following areas are proposed to fill critical knowledge gaps.

Ecotoxicology and Environmental Fate

The environmental persistence and bioaccumulation potential of LCCPs are of significant concern.[4][6][7] Research in this area should focus on:

-

Biodegradation: Assessing the susceptibility of this compound to microbial degradation under various environmental conditions (aerobic and anaerobic).

-

Bioaccumulation: Determining the potential for this compound to accumulate in aquatic and terrestrial organisms.

-

Toxicity to Environmental Organisms: Evaluating the acute and chronic toxicity to representative species from different trophic levels (e.g., algae, daphnids, fish).

Caption: Proposed Environmental Fate and Exposure Pathways.

Mammalian Toxicology and Toxicokinetics

Understanding the potential health effects in mammals is crucial. A comprehensive toxicological evaluation should be undertaken, including:

-

Acute, Sub-chronic, and Chronic Toxicity: Determining the toxicity profile following different exposure durations.

-

Genotoxicity and Carcinogenicity: Assessing the mutagenic and carcinogenic potential.

-

Reproductive and Developmental Toxicity: Investigating the effects on reproductive health and offspring development.

-

Toxicokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Mechanistic Toxicology and Signaling Pathways

Elucidating the molecular mechanisms of toxicity is essential for risk assessment and potential therapeutic intervention. Key areas of investigation include:

-

Receptor-Mediated Effects: Investigating interactions with nuclear receptors such as the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR), which are known to be affected by some chlorinated compounds.[8]

-

Oxidative Stress and Inflammation: Determining if exposure induces oxidative stress and pro-inflammatory responses.

-

Endocrine Disruption: Assessing the potential to interfere with hormone synthesis, signaling, and metabolism.

Caption: Hypothetical Signaling Pathways for Investigation.

Experimental Protocols

Detailed experimental protocols are not available for this compound. However, established methodologies for studying LCCPs can be adapted.

Analytical Chemistry

Accurate quantification is fundamental to all research areas.

-

Sample Preparation: Extraction from various matrices (water, soil, tissue) can be achieved using liquid-liquid extraction or solid-phase extraction. Cleanup steps are often necessary to remove interfering compounds.

-

Instrumentation: Gas chromatography coupled with electron capture negative ion mass spectrometry (GC-ECNI-MS) is a common and sensitive method for the analysis of chlorinated paraffins.[9][10] High-resolution mass spectrometry can aid in the identification of metabolites.

In Vitro Toxicity Assays

-

Cell Viability Assays: A range of cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) can be used to assess cytotoxicity using assays such as MTT or LDH release.

-

Reporter Gene Assays: To investigate receptor-mediated effects, cell lines expressing luciferase reporters under the control of specific response elements (e.g., AhR-responsive elements) can be utilized.

In Vivo Toxicological Studies

-

Rodent Models: Standard rodent models (rats or mice) can be used for acute and repeated-dose toxicity studies, following established OECD guidelines.

-

Dosage and Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage). Dose selection should be based on preliminary range-finding studies.

-

Endpoint Analysis: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, organ weights, hematology, clinical chemistry, and histopathology.

Caption: Proposed Research Workflow for Toxicological Evaluation.

Conclusion

This compound represents a significant data gap within the broader class of long-chain polychlorinated alkanes. The proposed research areas, encompassing ecotoxicology, mammalian toxicology, and mechanistic studies, provide a roadmap for a comprehensive evaluation of this compound. By employing established analytical and toxicological methodologies, researchers can generate the critical data needed to understand its potential risks to human health and the environment. This knowledge will be invaluable for regulatory decision-making and for ensuring the safe use of this and similar chemical entities.

References

- 1. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medium- and long-chain chlorinated paraffins in air: A review of levels, physicochemical properties, and analytical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. toxicslink.org [toxicslink.org]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Material Safety of 1,1,1,3,10,11-Hexachloroundecane

Section 1: Chemical Identification and Physical Properties

1,1,1,3,10,11-Hexachloroundecane is classified as a polychlorinated alkane (PCA) with a long carbon chain.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | LookChem |

| CAS Number | 601523-28-8 | LookChem[3] |

| Molecular Formula | C11H18Cl6 | LookChem[3] |

| Molecular Weight | 362.98 g/mol | LookChem[3] |

| Boiling Point (Predicted) | 384.5 ± 10.0 °C | LookChem[3] |

| Density (Predicted) | 1.299 ± 0.06 g/cm³ | LookChem[3] |

| XLogP3 | 6.9 | LookChem[3] |

| Hydrogen Bond Donor Count | 0 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 0 | LookChem[3] |

| Rotatable Bond Count | 9 | LookChem[3] |

| Exact Mass | 361.951017 | LookChem[3] |

Section 2: Hazard Identification and Toxicological Information

No specific toxicological data for this compound has been published. However, due to its classification as a chlorinated hydrocarbon, it should be handled with care, assuming it may be hazardous. For related compounds, such as other chlorinated alkanes and hydrocarbons, potential hazards include:

-

Skin and Eye Irritation: Prolonged or repeated contact may cause skin dryness, cracking, or irritation.[4] Direct contact with eyes may cause irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.

-

Aspiration Hazard: Similar to other hydrocarbons, there may be a risk of aspiration if swallowed, which can lead to pulmonary failure.[4][5]

-

Chronic Effects: Prolonged or repeated exposure to some chlorinated hydrocarbons has been linked to damage to the liver, kidneys, and central nervous system.[6] Some are also considered possible carcinogens.[6]

Table 2: GHS Hazard Statements for Related Compounds (for reference)

| Hazard Statement | Description | Reference Compound(s) |

|---|---|---|

| H304 | May be fatal if swallowed and enters airways. | n-Hexadecane, n-Hexane[4][5] |

| H315 | Causes skin irritation. | n-Hexane[5][7] |

| H336 | May cause drowsiness or dizziness. | n-Hexane[5][7] |

| H361 | Suspected of damaging fertility or the unborn child. | n-Hexane[7] |

| H372/H373 | Causes/May cause damage to organs through prolonged or repeated exposure. | n-Hexane[5][7] |

| H411 | Toxic to aquatic life with long lasting effects. | n-Hexane[5][7] |

Section 3: Experimental Protocols and Safe Handling

Given the absence of specific experimental data, the following protocols are based on general best practices for handling potentially hazardous, non-volatile organic compounds in a research laboratory.

3.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the substance. The following general PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before and during use.

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Caption: General workflow for safe handling of chemicals, including PPE selection.

3.2 Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.

-

Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways. Contain the spill with absorbent materials. Contact environmental health and safety personnel.

-

Ventilation: Ensure adequate ventilation during cleanup.

3.3 First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

3.4 Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the environment.

Caption: Lifecycle management for this compound in a lab setting.

Section 4: Fire and Explosion Hazard Data

-

Flammability: The compound is a long-chain alkane, which is generally combustible but not highly flammable at room temperature.[4] The presence of chlorine atoms further reduces flammability.

-

Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.

-

Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

References

Methodological & Application

Application Notes and Protocols for the Detection of 1,1,1,3,10,11-Hexachloroundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,10,11-Hexachloroundecane is a member of the polychlorinated alkane (PCA) family. Due to their persistence, potential for bioaccumulation, and toxicological relevance, the detection and quantification of specific chlorinated paraffins in various matrices are of significant interest. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the analysis of such compounds.

Given the limited availability of specific data for this compound, the methodologies presented here are based on established protocols for structurally similar short-chain chlorinated paraffins (SCCPs). These methods are designed to be robust and adaptable for the analysis of this specific congener in complex matrices such as environmental samples.

Analytical Overview

Gas chromatography (GC) is the primary separation technique for volatile and semi-volatile compounds like chlorinated alkanes.[1][2] Coupled with mass spectrometry (MS), it provides high sensitivity and selectivity for identification and quantification.[1][2] For chlorinated compounds, electron capture negative ionization (ECNI) is often preferred over electron ionization (EI) due to its higher sensitivity for electrophilic compounds.[3] High-resolution mass spectrometry (HRMS) further enhances selectivity and is recommended for complex sample matrices to minimize interferences.[1][4]

Key Analytical Steps:

-

Sample Preparation: Extraction of the analyte from the sample matrix followed by cleanup to remove interfering substances.

-

GC Separation: Separation of the target analyte from other components in the extract using a capillary GC column.

-

MS Detection and Quantification: Ionization, mass analysis, and detection of the target analyte and its fragments for identification and quantification.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

The choice of extraction and cleanup method is critical and depends on the sample matrix. The following protocol is a general guideline for environmental solid samples like soil and sediment.

Materials:

-

Sample (e.g., 10 g of soil or sediment, freeze-dried and homogenized)

-

Dichloromethane (B109758) (DCM), pesticide residue grade

-

n-Hexane, pesticide residue grade

-

Acetone (B3395972), pesticide residue grade

-

Anhydrous sodium sulfate, baked at 400°C for 4 hours

-

Silica (B1680970) gel (70-230 mesh), activated at 180°C for 12 hours and then deactivated with 3% (w/w) deionized water

-

Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

-

Rotary evaporator

-

Nitrogen evaporator

-

Glass chromatography column (1 cm internal diameter)

Protocol:

-

Extraction:

-

Accurately weigh 10 g of the homogenized sample into a Soxhlet thimble or an ASE cell.

-

Add a surrogate internal standard (e.g., a ¹³C-labeled chlorinated alkane) to the sample to monitor extraction efficiency.

-

Extract the sample with 200 mL of a 1:1 (v/v) mixture of n-hexane and acetone using a Soxhlet extractor for 18-24 hours. Alternatively, perform ASE with the same solvent mixture at elevated temperature and pressure.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

-

Cleanup:

-

Prepare a silica gel column by slurry packing 10 g of deactivated silica gel in n-hexane.

-

Top the silica gel with 1 cm of anhydrous sodium sulfate.

-

Pre-elute the column with 30 mL of n-hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with 70 mL of n-hexane to remove non-polar interferences. Discard this fraction.

-

Elute the column with 100 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane to collect the fraction containing the chlorinated paraffins.

-

Concentrate the collected fraction to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.

-

Add an injection internal standard (e.g., a labeled PCB congener) prior to GC-MS analysis.

-

GC-MS Analysis

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (single quadrupole, triple quadrupole, or high-resolution) with EI and/or ECNI source

-

Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

GC Conditions (General):

| Parameter | Value |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Transfer Line Temp | 290°C |

MS Conditions (ECNI):

| Parameter | Value |

| Ion Source | Electron Capture Negative Ionization (ECNI) |

| Ion Source Temperature | 200°C |

| Electron Energy | 150 eV |

| Reagent Gas | Methane (at a pressure to optimize sensitivity) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for identification) |

Data Presentation

Predicted Mass Spectral Data for this compound

-

Molecular Ion ([M]⁺): The molecular ion peak may be weak or absent due to the lability of the C-Cl and C-C bonds upon electron impact.

-

Isotope Pattern: The presence of six chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.

-

Fragmentation: The primary fragmentation pathways are expected to be the loss of HCl, Cl, and cleavage of the carbon chain.

Predicted Key Fragment Ions (EI):

| m/z (mass-to-charge ratio) | Predicted Fragment | Notes |

| [M-Cl]⁺ | Loss of a chlorine atom | Will exhibit an isotopic pattern for 5 Cl atoms. |

| [M-HCl]⁺ | Loss of a hydrogen chloride molecule | Will exhibit an isotopic pattern for 5 Cl atoms. |

| CₓHᵧCl₂⁺ | Dichloroalkyl fragments | Various chain cleavages. |

| CₓHᵧCl⁺ | Monochloroalkyl fragments | Various chain cleavages. |

In ECNI mode , the predominant ion is often the [M-Cl]⁻ ion , which provides high sensitivity and selectivity for quantification.[1]

Quantitative Performance (Based on similar SCCPs)

The following table summarizes typical performance data for the analysis of short-chain chlorinated paraffins in environmental samples using GC-ECNI-MS. These values can be used as a benchmark for the method validation of this compound analysis.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/g (ppb) | [5] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/g (ppb) | [5] |

| Recovery | 70 - 120% | [6] |

| Relative Standard Deviation (RSD) | < 20% | [6] |

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Logical Relationship of Analytical Steps

Caption: Logical flow of the analytical method from sample to result.

References

Application Note: Analysis of 1,1,1,3,10,11-Hexachloroundecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

1,1,1,3,10,11-Hexachloroundecane is a member of the short-chain chlorinated paraffins (SCCPs), which are persistent organic pollutants (POPs) of significant environmental and health concern.[1] These compounds are utilized in a variety of industrial applications, including as flame retardants and plasticizers.[2] Due to their toxicity and bioaccumulative potential, sensitive and specific analytical methods are required for their detection and quantification in various matrices. This application note describes a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). Given the complexity of chlorinated paraffin (B1166041) mixtures, high-resolution mass spectrometry is often recommended for their analysis to overcome interferences.[3]

Analytical Challenges

The analysis of chlorinated paraffins, including this compound, presents several challenges:

-

Isomeric Complexity: Chlorinated paraffins are complex mixtures of isomers and congeners, which can co-elute during chromatographic separation.[4]

-

Matrix Interferences: Environmental and biological samples contain a multitude of compounds that can interfere with the analysis.[5]

-

Lack of Commercial Standards: Individual chlorinated paraffin congeners are often not commercially available, necessitating the use of technical mixtures for quantification.

This protocol provides a robust framework for the analysis of this compound, addressing these challenges through optimized sample preparation and GC-MS conditions.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix. The following is a general procedure for solid and liquid samples.

For Solid Samples (e.g., soil, sediment, tissue):

-

Homogenization: Homogenize the sample to ensure uniformity.

-

Extraction:

-

Pressurized Liquid Extraction (PLE): A preferred method due to its efficiency and reduced solvent consumption.[6]

-

Mix the sample with a drying agent (e.g., diatomaceous earth).

-

Pack the mixture into a PLE cell.

-

Extract with a suitable solvent system, such as n-hexane/dichloromethane (B109758) (1:1, v/v), at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

-

-

Soxhlet Extraction: A traditional and robust method.

-

Mix the sample with a drying agent and place it in a Soxhlet thimble.

-

Extract with n-hexane for 16-24 hours.

-

-

-

Sulfur Removal (if necessary): For samples with high sulfur content, add activated copper to the extract and stir or sonicate.[6]

-

Cleanup:

-

Silica (B1680970) Gel Column Chromatography: To remove polar interferences.

-

Pack a glass column with activated silica gel.

-

Apply the concentrated extract to the column.

-

Elute with n-hexane to collect the fraction containing the chlorinated paraffins.

-

-

Florisil® Column Chromatography: Can be used for further cleanup.[5]

-

-

Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

For Liquid Samples (e.g., water):

-

Liquid-Liquid Extraction (LLE):

-

To a 1 L water sample, add a suitable internal standard.

-

Extract with dichloromethane or n-hexane three times, shaking vigorously for 2 minutes each time.

-

Combine the organic layers.

-

-

Drying: Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions

A high-resolution gas chromatograph coupled to a mass spectrometer is recommended for this analysis.[3]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Injector | Split/Splitless |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| GC Column | |

| Column Type | TraceGOLD TG5-SilMS (or equivalent 5% phenyl-methylpolysiloxane)[7] |

| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Oven Temperature Program | |

| Initial Temperature | 100 °C, hold for 2 min |

| Ramp 1 | 20 °C/min to 200 °C |

| Ramp 2 | 5 °C/min to 300 °C, hold for 10 min |

| Mass Spectrometer | Thermo Scientific Q Exactive GC Orbitrap or equivalent |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temperature | EI: 230 °C; NCI: 150 °C[8] |

| Electron Energy (EI) | 70 eV |

| Mass Range | m/z 50-600 |

| Acquisition Mode | Full Scan |

3. Quality Assurance/Quality Control (QA/QC)

To ensure the reliability of the results, the following QA/QC measures should be implemented:[9]

-

Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

-

Matrix Spike: A known amount of the target analyte (or a suitable surrogate) is added to a sample to assess matrix effects and recovery.

-

Internal Standard: A labeled internal standard (e.g., ¹³C-labeled chlorinated paraffin) should be added to all samples, blanks, and calibration standards to correct for variations in extraction efficiency and instrument response.

-

Calibration Curve: A multi-point calibration curve should be prepared using a certified reference standard of a C10-C13 chlorinated paraffin mixture with a known chlorine content (e.g., 55.5%).[7]

Data Presentation

Predicted Quantitative Data for this compound

| Parameter | Predicted Value/Range | Notes |

| Retention Time (RT) | 15 - 20 min | The retention time will depend on the exact GC conditions and column used. Polychlorinated alkanes elute based on their carbon number and degree of chlorination. |

| Molecular Weight | 393.9 g/mol | C₁₁H₂₀Cl₆ |

| Key Mass Fragments (m/z) (EI) | [M-Cl]⁺, [M-HCl]⁺, and fragments from the loss of alkyl chains (e.g., CₙH₂ₙ₊₁) and further chlorine atoms.[8] | The fragmentation pattern of straight-chain alkanes typically shows clusters of peaks separated by 14 mass units (CH₂).[10] |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Dependent on the mass spectrometer's sensitivity and ionization mode. NCI generally provides lower detection limits for chlorinated compounds.[7] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | Dependent on the mass spectrometer's sensitivity and ionization mode.[7] |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. researchgate.net [researchgate.net]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. chm.pops.int [chm.pops.int]

- 7. gcms.cz [gcms.cz]

- 8. dioxin20xx.org [dioxin20xx.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. whitman.edu [whitman.edu]

Application Note: Advanced Liquid Chromatography Techniques for the Separation of Chlorinated Alkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorinated alkanes, also known as chlorinated paraffins (CPs), are complex mixtures of polychlorinated n-alkanes.[1] They are classified based on their carbon chain length into short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain (LCCPs, C>17) chlorinated paraffins.[1][2] These compounds are utilized in a variety of industrial applications, including as flame retardants, plasticizers, and in metalworking fluids.[2] The analysis of chlorinated alkanes is challenging due to the vast number of congeners and isomers present in technical mixtures.[1][3]

While gas chromatography (GC) has traditionally been used for the analysis of more volatile SCCPs and MCCPs, liquid chromatography (LC) offers a significant advantage in its ability to simultaneously analyze the full range of CPs, including the less volatile LCCPs.[1] This application note details various liquid chromatography techniques for the separation and analysis of chlorinated alkanes, with a focus on high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and two-dimensional liquid chromatography (2D-LC), often coupled with mass spectrometry (MS) for detection.

Experimental Protocols

Sample Preparation: Extraction of Chlorinated Alkanes from Solid Matrices

This protocol is a general guideline for the extraction of chlorinated alkanes from solid samples such as textiles, leather, or dust, adapted from established methods.[2]

Materials:

-

Hexane (B92381) (HPLC grade)

-

Methanol (LC-MS grade)[2]

-

Ultrasonic bath

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen blowdown)

-

0.22 µm PTFE syringe filters

-

Sample vials

Procedure:

-

Prepare the sample by cutting it into small pieces (approximately 5x5 mm).[2]

-

Weigh 0.5 g of the prepared sample into a vial.[2]

-

Add 10 mL of hexane to the vial.[2]

-

Cap the vial and place it in an ultrasonic bath at 60°C for 60 minutes.[2]

-

Allow the solution to cool to room temperature.

-

Collect the supernatant (the hexane extract).

-

Concentrate the extract to dryness using an evaporation apparatus.[2]

-

Redissolve the residue in 1 mL of methanol.[2]

-

Filter the solution using a 0.22 µm PTFE syringe filter into an LC vial for analysis.[2]

General Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a general starting point for the analysis of chlorinated alkanes using LC coupled with a triple quadrupole or high-resolution mass spectrometer.

Instrumentation:

-

Agilent 1290 Infinity II LC system or equivalent[2]

-